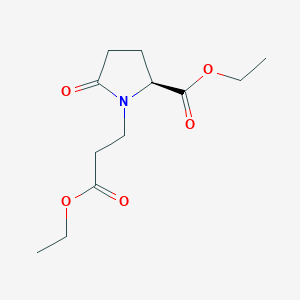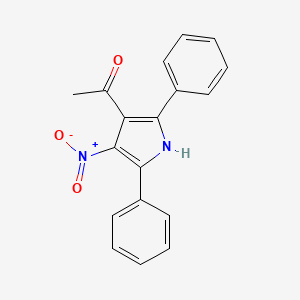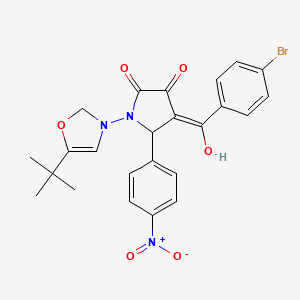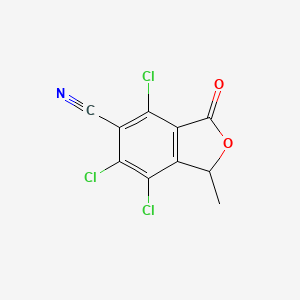
Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- is a complex organic compound with the molecular formula C13H16N2 It is a derivative of benzenamine, featuring three methyl groups at the 2, 4, and 6 positions and a pyrrole ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- typically involves the reaction of 2,4,6-trimethylbenzenamine with pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- can be compared with other similar compounds, such as:
2,4,6-Trimethylaniline: Lacks the pyrrole moiety and has different chemical reactivity and applications.
N-(2-Pyrrolylmethylene)aniline: Similar structure but without the methyl groups, leading to different physical and chemical properties.
2,4,6-Trimethylbenzenamine: Similar to 2,4,6-trimethylaniline but with different substitution patterns.
Properties
| 383889-16-5 | |
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)-N-(2,4,6-trimethylphenyl)methanimine |
InChI |
InChI=1S/C14H16N2/c1-10-7-11(2)14(12(3)8-10)16-9-13-5-4-6-15-13/h4-9,15H,1-3H3 |
InChI Key |
JYQRFODKKNVNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/no-structure.png)

![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)


![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)


